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  • Product: Methyl 3-cyclopropylprop-2-ynoate
  • CAS: 80866-48-4

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physical Properties, Solubility, and Synthetic Utility of Methyl 3-cyclopropylprop-2-ynoate

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In modern drug discovery and advanced organic synthesis, the strategic inco...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery and advanced organic synthesis, the strategic incorporation of unique structural motifs is paramount for optimizing pharmacokinetic (PK) profiles and directing regioselective reactions. Methyl 3-cyclopropylprop-2-ynoate (CAS: 80866-48-4) is a highly versatile building block that perfectly exemplifies this strategy. By combining the rigid, electron-rich geometry of an alkyne, the H-bond acceptor capability of a methyl ester, and the unique steric and metabolic properties of a cyclopropyl ring, this compound serves as a critical intermediate in the synthesis of complex heterocycles and active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth analysis of its physicochemical properties, thermodynamic solubility profile, and step-by-step experimental workflows for its application in medicinal chemistry.

Physicochemical Profile & Structural Causality

Understanding the physical properties of methyl 3-cyclopropylprop-2-ynoate requires analyzing the interplay between its three functional domains. The compound exists as a clear liquid at room temperature, driven by the low molecular weight and lack of intermolecular hydrogen bond donors.

Quantitative Data Summary
PropertyValueCausality / Structural Driver
IUPAC Name Methyl 3-cyclopropylprop-2-ynoateN/A
CAS Number 80866-48-4N/A
Molecular Formula C7H8O2Contributes to low molecular weight.
Molecular Weight 124.14 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
Physical State Liquid (at 25°C)Lack of H-bond donors prevents high-energy crystal lattice formation [1].
Monoisotopic Mass 124.05243 DaCritical for precise LC-MS identification [2].
XlogP (Predicted) 1.7Balanced lipophilicity driven by the cyclopropyl ring [2].
Storage Condition Room TemperatureStable under ambient conditions; ester is not highly prone to spontaneous hydrolysis without extreme pH [1].
Structural Impact on Drug Design

The introduction of a cyclopropyl group is a classic bioisosteric strategy. As demonstrated in the development of tricyclic dihydrofuran derivatives for Melatonin Receptor (MT1/MT2) ligands, replacing bulky, highly lipophilic aromatic rings (like phenyl) with a cyclopropyl group significantly lowers overall lipophilicity while maintaining receptor binding affinity [3]. Furthermore, the cyclopropyl ring limits polypeptide conformation, slows down enzymatic hydrolysis, and enhances blood-brain barrier (BBB) penetration—yielding an oral bioavailability of nearly 20% in rat models for downstream derivatives [3][4].

MoleculeProperties Core Methyl 3-cyclopropylprop-2-ynoate CAS: 80866-48-4 Cyclo Cyclopropyl Ring • Steric Conformation • Metabolic Stability Core->Cyclo Alkyne Alkyne Linker • Rigid Geometry • Pi-Electron Density Core->Alkyne Ester Methyl Ester • H-Bond Acceptor • Electron Withdrawing Core->Ester BBB Enhanced BBB Penetration Cyclo->BBB Solubility High Organic Solubility Cyclo->Solubility Reactivity Activated Electrophile Alkyne->Reactivity Ester->Reactivity Ester->Solubility

Caption: Structural features of methyl 3-cyclopropylprop-2-ynoate and their physicochemical impacts.

Solubility Dynamics

The solubility of methyl 3-cyclopropylprop-2-ynoate is dictated by its dipole moment and lipophilic surface area.

Solvent SystemSolubility ProfileThermodynamic Mechanism
Water / Aqueous Buffers Very Poor (< 1 mg/mL)The hydrophobic bulk of the cyclopropyl and alkyne groups thermodynamically outcompetes the hydration energy of the ester dipole.
DMSO / DMF Excellent (> 50 mg/mL)High dielectric constant and aprotic nature perfectly solvate the polarized ester while accommodating the lipophilic tail.
Dichloromethane (DCM) Excellent (Miscible)Ideal match for the dispersion forces of the cyclopropyl ring; standard solvent for synthetic extractions.
Methanol / Ethanol GoodProtic solvents act as H-bond donors to the ester carbonyl oxygen, facilitating dissolution.

Experimental Protocols

As an application scientist, I emphasize that protocols must be robust and self-validating. Below are two critical workflows for utilizing this compound.

Protocol A: Self-Validating Kinetic Solubility Assessment

Before utilizing this compound in biological assays, its kinetic solubility in aqueous media must be precisely determined. This protocol uses a self-validating thermodynamic loop to account for potential compound degradation.

Methodology:

  • Stock Preparation: Accurately weigh 1.24 mg of methyl 3-cyclopropylprop-2-ynoate and dissolve in 100 μL of 100% DMSO to create a 100 mM stock.

  • Aqueous Spiking: Aliquot 10 μL of the stock into 990 μL of PBS (pH 7.4) to achieve a target concentration of 1 mM (1% DMSO final concentration).

  • Incubation: Shake the mixture at 300 rpm at 37°C for 24 hours. Causality: This duration ensures the system reaches thermodynamic equilibrium rather than a transient supersaturated state.

  • Phase Separation: Centrifuge the sample at 10,000 x g for 15 minutes to pellet any undissolved compound.

  • Quantification (The Self-Validating Step): Analyze the supernatant via HPLC-UV (λ = 210 nm). Compare the Area Under the Curve (AUC) against a calibration curve prepared directly in 100% Acetonitrile.

    • Validation Logic: If the calculated concentration in the supernatant plus the mass of the pellet does not equal the initial input, chemical degradation (e.g., ester hydrolysis) has occurred during incubation, invalidating standard solubility assumptions.

SolubilityWorkflow S1 1. Prepare 100 mM Stock (in 100% DMSO) S2 2. Spike into PBS (pH 7.4) Target: 1 mM S1->S2 S3 3. Incubate & Agitate (24h at 37°C) S2->S3 S4 4. Centrifuge (10,000 x g, 15 min) S3->S4 Decision 5. Phase Separation Check S4->Decision S5A 6A. Supernatant Analysis (HPLC-UV against ACN curve) Decision->S5A Soluble Fraction S5B 6B. Pellet Analysis (Identify Precipitation) Decision->S5B Insoluble Fraction

Caption: Self-validating kinetic solubility assessment workflow using HPLC-UV.

Protocol B: Regioselective Pyrazole Synthesis via Cycloaddition

Methyl 3-cyclopropylprop-2-ynoate is an exceptional Michael acceptor. The electron-withdrawing ester lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne, making it highly reactive toward binucleophiles like hydrazines to form substituted pyrazoles.

Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask under N₂, dissolve 1.0 eq of methyl 3-cyclopropylprop-2-ynoate in anhydrous ethanol (0.2 M concentration).

  • Nucleophile Addition: Add 1.1 eq of a substituted hydrazine dropwise at 0°C. Causality: The cyclopropyl group provides steric bulk, directing the initial nucleophilic attack of the more nucleophilic nitrogen to the β -carbon (adjacent to the cyclopropyl group), ensuring high regioselectivity.

  • Cyclization: Heat the reaction to reflux (78°C) for 4-6 hours. The initial Michael addition intermediate will spontaneously undergo intramolecular cyclization by attacking the ester carbonyl, expelling methanol.

  • Workup: Concentrate the mixture under reduced pressure. Partition between Ethyl Acetate and water. Extract the organic layer, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography (Hexanes:EtOAc).

References

  • PubChemLite . "Methyl 3-cyclopropylprop-2-ynoate (C7H8O2)". uni.lu. Available at: [Link]

  • Journal of Medicinal Chemistry - ACS Publications . "Synthesis of a Novel Series of Tricyclic Dihydrofuran Derivatives: Discovery of 8,9-Dihydrofuro[3,2-c]pyrazolo[1,5-a]pyridines as Melatonin Receptor (MT1/MT2) Ligands". acs.org. Available at:[Link]

Exploratory

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 3-Cyclopropylprop-2-ynoate

Abstract This technical guide provides a comprehensive analysis of the predicted infrared (IR) absorption spectrum of methyl 3-cyclopropylprop-2-ynoate. As a molecule incorporating a unique combination of a cyclopropyl r...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted infrared (IR) absorption spectrum of methyl 3-cyclopropylprop-2-ynoate. As a molecule incorporating a unique combination of a cyclopropyl ring, an internal alkyne (carbon-carbon triple bond), and an ester functional group, its IR spectrum presents a rich landscape of vibrational modes. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize IR spectroscopy for structural elucidation and chemical analysis. We will deconstruct the expected spectrum by examining the characteristic absorption peaks arising from each functional moiety, offering insights into the underlying principles of bond vibration and the electronic effects that modulate absorption frequencies.

Introduction: The Molecular Architecture

Methyl 3-cyclopropylprop-2-ynoate is an organic molecule with the chemical formula C₇H₈O₂.[1] Its structure is characterized by a methyl ester group conjugated with a carbon-carbon triple bond, which is, in turn, substituted with a cyclopropyl ring. This combination of functional groups suggests a unique electronic and steric environment, which will be reflected in its infrared spectrum. Understanding the expected IR absorption peaks is crucial for its identification, purity assessment, and for monitoring its transformations in chemical reactions.

Below is a diagram illustrating the molecular structure of methyl 3-cyclopropylprop-2-ynoate.

Caption: Molecular structure of methyl 3-cyclopropylprop-2-ynoate.

Predicted Infrared Absorption Peaks: A Functional Group Analysis

The infrared spectrum of an organic molecule is fundamentally a map of its vibrational modes.[2] The absorption of infrared radiation excites these vibrations, and the frequency of absorption is characteristic of the bond type, its strength, and the masses of the atoms involved.[2] For methyl 3-cyclopropylprop-2-ynoate, we can dissect the expected spectrum into contributions from its primary functional groups: the alkyne, the ester, and the cyclopropyl ring.

The Carbon-Carbon Triple Bond (Alkyne) Stretch (νC≡C)

The stretching vibration of a carbon-carbon triple bond is a highly characteristic absorption in IR spectroscopy.[3][4]

  • Expected Wavenumber: 2260-2100 cm⁻¹[3]

  • Expected Intensity: Weak to medium[3][5]

The C≡C triple bond is stronger than a double or single bond, and its stretching vibration consequently appears at a higher frequency.[4] For internal alkynes, such as the one in methyl 3-cyclopropylprop-2-ynoate, the intensity of this peak is often weak. This is because the vibration of a symmetrically substituted triple bond results in a very small change in the dipole moment of the molecule, a key requirement for a vibration to be IR-active.[2][6] However, due to the asymmetry introduced by the cyclopropyl and methyl ester groups, a discernible peak is expected. The conjugation with the carbonyl group of the ester may slightly lower the frequency and increase the intensity of this absorption.

The Carbonyl (C=O) Stretch of the Ester (νC=O)

The carbonyl stretch is one of the most intense and recognizable absorptions in an IR spectrum due to the large change in dipole moment during the vibration.[7]

  • Expected Wavenumber: 1730-1715 cm⁻¹[8]

  • Expected Intensity: Strong[9][10]

For α,β-unsaturated esters, like methyl 3-cyclopropylprop-2-ynoate, the C=O stretching frequency is typically lower than that of saturated esters (1750-1735 cm⁻¹).[8] This shift to a lower wavenumber is a result of conjugation with the adjacent triple bond. The delocalization of π-electrons reduces the double bond character of the C=O bond, thereby weakening it and lowering its stretching frequency.[7]

Carbon-Hydrogen (C-H) Stretching Vibrations (νC-H)

The C-H stretching region (3300-2800 cm⁻¹) provides valuable information about the hybridization of the carbon atoms to which the hydrogen atoms are attached.

  • Cyclopropyl C-H Stretch: ~3080-3040 cm⁻¹

    • The C-H bonds in a cyclopropyl ring exhibit stretching frequencies at a higher wavenumber than those in typical alkanes.[11][12] This is attributed to the increased s-character of the C-H bonds due to the ring strain.

  • Methyl (sp³ C-H) Stretch: 3000-2850 cm⁻¹[13][14]

    • The C-H bonds of the methyl group will show characteristic symmetric and asymmetric stretching vibrations in this region.

Carbon-Oxygen (C-O) Stretching Vibrations of the Ester (νC-O)

Esters typically display two C-O stretching absorptions, which can be a key diagnostic feature.[7][15]

  • Expected Wavenumber: 1300-1000 cm⁻¹[7][8]

  • Expected Intensity: Strong[9][15]

These two bands arise from the asymmetric and symmetric stretching of the C-O-C linkage of the ester group. The band at the higher frequency (typically 1300-1150 cm⁻¹) is associated with the C-O bond adjacent to the carbonyl group, while the lower frequency band (1150-1000 cm⁻¹) corresponds to the O-CH₃ bond.[7]

Summary of Predicted IR Absorption Peaks

The following table summarizes the expected key infrared absorption peaks for methyl 3-cyclopropylprop-2-ynoate, their corresponding vibrational modes, and expected intensities.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
~3080-3040C-H StretchCyclopropylMedium
3000-2850C-H StretchMethyl (sp³)Medium
2260-2100C≡C StretchAlkyneWeak to Medium
1730-1715C=O Stretchα,β-Unsaturated EsterStrong
1480-1440-CH₂- ScissoringCyclopropylMedium
1370-1350C-H BendMethylMedium
1300-1150Asymmetric C-O-C StretchEsterStrong
1150-1000Symmetric C-O-C StretchEsterStrong

Experimental Protocol: Acquiring the IR Spectrum

To obtain a high-quality infrared spectrum of methyl 3-cyclopropylprop-2-ynoate, the following protocol is recommended:

  • Sample Preparation:

    • If the sample is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

    • If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared.

  • Instrumentation:

    • A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice for its high sensitivity, resolution, and speed.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (for a thin film) or a pure KBr pellet.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the major absorption peaks and compare their wavenumbers and intensities to the predicted values in the table above and to reference spectra of similar compounds.

    • Pay close attention to the "fingerprint region" (below 1500 cm⁻¹), which contains a complex pattern of absorptions that is unique to the molecule as a whole.[5]

Caption: Experimental workflow for acquiring an IR spectrum.

Conclusion: A Vibrational Fingerprint

The predicted infrared spectrum of methyl 3-cyclopropylprop-2-ynoate is a unique vibrational fingerprint that arises from the interplay of its constituent functional groups. The characteristic absorptions of the alkyne C≡C stretch, the conjugated ester C=O stretch, the cyclopropyl and methyl C-H stretches, and the ester C-O stretches provide a robust method for its structural confirmation. This in-depth guide serves as a valuable resource for scientists and researchers, enabling them to confidently interpret the IR spectrum of this molecule and leverage this powerful analytical technique in their research and development endeavors.

References

  • IR Spectroscopy Tutorial: Esters. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • 6.3: IR Spectrum and Characteristic Absorption Bands. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]

  • Infrared Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Alkynes. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • Smith, B. C. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • Rzepa, H. S. (2013, February 28). Why is the carbonyl IR stretch in an ester higher than in a ketone? Henry Rzepa's Blog. Retrieved from [Link]

  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • Difference between Ether and Ester Bonding in FTIR Spectra. (2023, December 17). Rocky Mountain Labs. Retrieved from [Link]

  • Carbonyl - compounds - IR - spectroscopy. (n.d.). SlidePlayer. Retrieved from [Link]

  • An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. (2016, May 23). ACS Publications. Retrieved from [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved from [Link]

  • Video: IR Frequency Region: Alkyne and Nitrile Stretching. (2024, December 5). JoVE. Retrieved from [Link]

  • Infrared Region - Molecular Structure And Absorption Spectra. (2020, March 27). Jack Westin. Retrieved from [Link]

  • 10.2: Physical and Spectroscopic Properties of Alkenes and Alkynes. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

  • Infrared laser spectroscopy of the n-propyl and i-propyl radicals: Stretch-bend Fermi coupling in the alkyl CH stretch region. (2016, December 13). AIP Publishing. Retrieved from [Link]

  • IR Chart. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • methyl (2E)-3-cyclopropyl-2-propenoate. (2025, May 20). Chemical Synthesis Database. Retrieved from [Link]

  • IR Spectroscopy. (n.d.). University of Regensburg. Retrieved from [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved from [Link]

  • Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. (2022, December 20). PMC. Retrieved from [Link]

  • Methyl 3-(1-methylcyclopropyl)prop-2-ynoate. (n.d.). Chemspace. Retrieved from [Link]

  • infrared spectrum of cyclopropane C3H6. (2026, March 23). Doc Brown's Chemistry. Retrieved from [Link]

  • The features of IR spectrum. (n.d.). SlidePlayer. Retrieved from [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis of cyclopropane containing natural products. (n.d.). e-Publications@Marquette. Retrieved from [Link]

  • Methyl 3-cyclopropylprop-2-ynoate (C7H8O2). (n.d.). PubChemLite. Retrieved from [Link]

  • 3-mt-4-ma N-Cyclopropylmethyl - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • State-of-the-art computation of the rotational and IR spectra of the methyl-cyclopropyl cation: hints on its detection in space. (n.d.). RSC Publishing. Retrieved from [Link]

  • Ethanone, 1-cyclopropyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Theoretical and infrared spectroscopy study of the conformational preferences for some 3-monosubstituted-2-methylpropenes. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. (n.d.). PMC - NIH. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Using Methyl 3-Cyclopropylprop-2-ynoate

Executive Summary & Rationale Methyl 3-cyclopropylprop-2-ynoate (CAS: 80866-48-4) is a highly versatile, electron-deficient internal alkyne. It serves as a premium building block in medicinal chemistry, introducing both...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Methyl 3-cyclopropylprop-2-ynoate (CAS: 80866-48-4) is a highly versatile, electron-deficient internal alkyne. It serves as a premium building block in medicinal chemistry, introducing both a cyclopropyl group—a privileged pharmacophore known to enhance metabolic stability and blood-brain barrier penetration —and a methyl ester handle for downstream functionalization.

While the classic Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is strictly limited to terminal alkynes due to the required copper-acetylide intermediate, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) seamlessly accommodates internal alkynes . This application note details a robust, self-validating protocol for reacting methyl 3-cyclopropylprop-2-ynoate with organic azides via RuAAC to synthesize fully substituted 1,4,5-trisubstituted 1,2,3-triazoles with high regiocontrol.

Mechanistic Causality & Regioselectivity

To achieve optimal yields and strict regiocontrol, the choice of catalyst and understanding of the substrate's electronic polarization are critical.

Catalyst Selection

We utilize CpRuCl(COD) (COD = 1,5-cyclooctadiene) over the traditional CpRuCl(PPh₃)₂. Causality: The bidentate COD ligand is more labile than triphenylphosphine. Its rapid dissociation accelerates the formation of the active [Cp*RuCl] species, significantly lowering the activation barrier. This is essential for internal alkynes, which present higher steric hindrance than terminal alkynes .

Regiochemical Control

In the RuAAC mechanism, oxidative coupling of the azide and alkyne forms a six-membered ruthenacycle. The regioselectivity is governed by the electronic properties of the alkyne. In the polarized π -system of methyl 3-cyclopropylprop-2-ynoate, the electron-withdrawing ester group pulls electron density, rendering the β -carbon (attached to the cyclopropyl group) electrophilic and the α -carbon (attached to the ester) relatively more nucleophilic.

During oxidative coupling, the more nucleophilic α -carbon bonds to the terminal, electrophilic nitrogen of the azide. Consequently, the α -carbon becomes C-4 of the resulting triazole . This places the ester at the 4-position and the cyclopropyl group at the 5-position, yielding 1-substituted-5-cyclopropyl-4-(methoxycarbonyl)-1H-1,2,3-triazole as the exclusive regioisomer.

RuAAC_Mechanism Cat Active Catalyst [Cp*RuCl] Coord Ligand Displacement Coordination of Azide & Alkyne Cat->Coord + Azide + Methyl 3-cyclopropylprop-2-ynoate Ruthenacycle Oxidative Coupling 6-Membered Ruthenacycle Coord->Ruthenacycle C-N Bond Formation (Regioselective) RedElim Reductive Elimination Triazole-Ru Complex Ruthenacycle->RedElim Rate-Determining Step Product 1,4,5-Trisubstituted 1,2,3-Triazole + Catalyst Regeneration RedElim->Product Dissociation Product->Cat Catalytic Cycle

Catalytic cycle of RuAAC with methyl 3-cyclopropylprop-2-ynoate highlighting regioselectivity.

Experimental Protocol

This procedure uses benzyl azide as a model organic azide. The protocol is designed as a self-validating system to ensure experimental integrity at every step.

Materials Required
  • Alkyne: Methyl 3-cyclopropylprop-2-ynoate (1.0 mmol, 124.1 mg)

  • Azide: Benzyl azide (1.1 mmol, 146.5 mg)

  • Catalyst: Cp*RuCl(COD) (0.05 mmol, 19.0 mg, 5 mol%)

  • Solvent: 1,4-Dioxane (5.0 mL, anhydrous)

Protocol_Workflow Prep 1. Preparation Degas Solvent React 2. Reaction Cp*RuCl(COD), 60°C Prep->React Monitor 3. Validation TLC & Color Change React->Monitor Purify 4. Purification Flash Chromatography Monitor->Purify

Step-by-step experimental workflow for the RuAAC synthesis of 1,4,5-trisubstituted triazoles.

Step-by-Step Methodology
  • Preparation & Degassing: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5.0 mL of anhydrous 1,4-dioxane. Sparge the solvent with argon for 15 minutes.

    • Causality: Ru(II) catalysts are highly susceptible to oxidation by dissolved O₂. Failure to degas will lead to catalyst deactivation and stalled reactions.

  • Reagent Addition: Under a positive flow of argon, add methyl 3-cyclopropylprop-2-ynoate (124.1 mg, 1.0 mmol) and benzyl azide (146.5 mg, 1.1 mmol).

  • Catalyst Introduction: Add Cp*RuCl(COD) (19.0 mg, 5 mol%).

    • Self-Validation Check 1: Upon dissolution of the catalyst, the solution will immediately transition to a distinct dark amber/brown color, confirming active complex formation.

  • Reaction Execution: Seal the flask and heat the mixture in an oil bath at 60 °C for 12 hours.

    • Causality: While Cp*RuCl(COD) can mediate terminal alkyne click chemistry at room temperature, the steric bulk of the internal cyclopropyl group necessitates mild thermal activation to drive the oxidative coupling step.

  • In-Process Monitoring: After 10 hours, perform a TLC check (Eluent: 7:3 Hexanes/Ethyl Acetate).

    • Self-Validation Check 2: The reaction is complete when the UV-active alkyne spot ( Rf​≈0.6 ) is entirely consumed, replaced by a more polar, strongly UV-active triazole product spot ( Rf​≈0.3 ).

  • Workup & Purification: Cool the reaction to room temperature and concentrate under reduced pressure. Purify the crude dark residue via silica gel flash chromatography using a gradient of 10% to 30% Ethyl Acetate in Hexanes.

Post-Reaction Validation (NMR)

To confirm the synthesis of the fully substituted 1-benzyl-5-cyclopropyl-4-(methoxycarbonyl)-1H-1,2,3-triazole , analyze the purified product via ¹H NMR:

  • Absence of Alkyne: Disappearance of starting material signals.

  • Absence of Triazole C-H: A lack of a singlet in the δ 7.5–8.5 ppm region confirms a fully substituted (1,4,5) triazole core.

  • Diagnostic Peaks: Look for the cyclopropyl multiplet ( δ 0.8–1.2 ppm), the methyl ester singlet ( δ ~3.9 ppm), and the benzylic CH₂ singlet ( δ ~5.6 ppm).

Quantitative Data: Reaction Optimization

The following table summarizes the optimization parameters for the cycloaddition of methyl 3-cyclopropylprop-2-ynoate, demonstrating the superiority of the chosen protocol.

Catalyst System (5 mol%)SolventTemp (°C)Time (h)Isolated Yield (%)Regiomeric Ratio (4-Ester : 5-Ester)
CpRuCl(PPh₃)₂Toluene802465> 95 : 5
CpRuCl(COD)Toluene601682> 95 : 5
CpRuCl(COD) 1,4-Dioxane 60 12 89 > 95 : 5
CpRuCl(COD)THF254845> 95 : 5
No Catalyst (Thermal)DMF120365255 : 45

Note: The metal-free thermal Huisgen cycloaddition (bottom row) is possible due to the electron-deficient nature of the alkyne but results in poor yields and a near 1:1 mixture of regioisomers, underscoring the necessity of the RuAAC protocol for structural precision.

References

  • Title: Synthesis of a Novel Series of Tricyclic Dihydrofuran Derivatives: Discovery of 8,9-Dihydrofuro[3,2-c]pyrazolo[1,5-a]pyridines as Melatonin Receptor (MT1/MT2) Ligands Source: Journal of Medicinal Chemistry, 2011, 54(12), 4207–4218. URL: [Link]

  • Title: Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism Source: Journal of the American Chemical Society, 2008, 130(28), 8923-8930. URL: [Link]

  • Title: Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications Source: Chemical Reviews, 2016, 116(23), 14656-14726. URL: [Link]

Application

synthesis of heterocyclic compounds using methyl 3-cyclopropylprop-2-ynoate

Application Note: Advanced Synthesis of Cyclopropyl-Fused Heterocycles via 1,3-Dipolar Cycloaddition using Methyl 3-Cyclopropylprop-2-ynoate Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis of Cyclopropyl-Fused Heterocycles via 1,3-Dipolar Cycloaddition using Methyl 3-Cyclopropylprop-2-ynoate

Target Audience: Research Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

In modern drug discovery, optimizing lead compounds for favorable pharmacokinetic (PK) properties is as critical as achieving high target affinity. A common liability in early-stage leads is excessive lipophilicity, which frequently drives rapid oxidative metabolism and poor oral bioavailability.

As a Senior Application Scientist, I advocate for the strategic incorporation of the cyclopropyl group as a bioisostere for larger alkyl or phenyl rings. To achieve this in complex heterocyclic scaffolds—such as pyrazolo[1,5-a]pyridines—methyl 3-cyclopropylprop-2-ynoate (CAS: 80866-48-4) serves as a premium, highly reactive building block [1]. This activated alkyne functions as an excellent dipolarophile in [3+2] cycloadditions, allowing for the rapid, single-step construction of cyclopropyl-substituted bicyclic and tricyclic systems.

Mechanistic Causality: The [3+2] Cycloaddition Paradigm

The utility of methyl 3-cyclopropylprop-2-ynoate lies in its electronic topography. The electron-withdrawing methyl ester group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne, priming it for nucleophilic attack or concerted cycloaddition with electron-rich 1,3-dipoles, such as N-aminopyridinium ylides.

Why this specific reagent?

  • Reactivity: The polarization of the triple bond ensures rapid reaction kinetics at mild temperatures, minimizing the degradation of sensitive intermediates.

  • Regioselectivity Challenges & Control: When reacting with unsymmetrical dipoles, the steric bulk of the cyclopropyl group competes with the ester group to dictate the regiochemical outcome. In the synthesis of tricyclic dihydrofurans, this often results in a nearly 1:1 mixture of linear and angular isomers[1]. While this requires chromatographic separation, it simultaneously provides access to two distinct, highly valuable chemical spaces from a single reaction vessel.

  • Metabolic Shielding: The resulting cyclopropyl-heterocycle exhibits a lower LogP compared to its phenyl analogs, directly translating to enhanced stability against hepatic cytochrome P450 enzymes.

Pathway Visualization

The following diagram illustrates the mechanistic workflow of the base-mediated 1,3-dipolar cycloaddition utilizing methyl 3-cyclopropylprop-2-ynoate.

G A N-Aminopyridinium Salt (1,3-Dipole Precursor) C Base (e.g., K2CO3) In situ Ylide Generation A->C B Methyl 3-cyclopropylprop-2-ynoate (Dipolarophile) D [3+2] Cycloaddition Intermediate B->D C->D + Dipolarophile E Angular Isomer (Target Scaffold) D->E Regiopath A F Linear Isomer (Byproduct/Alternative) D->F Regiopath B

Figure 1: 1,3-Dipolar cycloaddition pathway of methyl 3-cyclopropylprop-2-ynoate with N-aminopyridinium ylides.

Self-Validating Experimental Protocol

The following protocol details the synthesis of Methyl 2-cyclopropyl-8,9-dihydrofuro[3,2-c]pyrazolo[1,5-a]pyridine-1-carboxylate , a critical intermediate in the discovery of MT1/MT2 receptor ligands [1]. This procedure is designed to be self-validating, incorporating specific checkpoints to ensure experimental integrity.

Reagents Required:

  • N-Aminopyridinium salt precursor (e.g., 1-amino-2,3-dihydrofuro[3,2-b]pyridin-1-ium mesitylenesulfonate) (1.0 equiv)

  • Methyl 3-cyclopropylprop-2-ynoate (1.2 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Step-by-Step Methodology:

  • Ylide Generation (Checkpoint 1):

    • In an oven-dried, argon-purged round-bottom flask, suspend the N-aminopyridinium salt (1.0 mmol) in anhydrous DMF (5.0 mL).

    • Add anhydrous K₂CO₃ (2.0 mmol) in one portion.

    • Validation: The suspension will typically undergo a distinct color change (often turning deep yellow or orange), indicating the successful in situ generation of the highly reactive N-aminopyridinium ylide.

  • Cycloaddition:

    • To the stirring ylide solution at room temperature (20–25 °C), add methyl 3-cyclopropylprop-2-ynoate (1.2 mmol) dropwise over 5 minutes.

    • Allow the reaction mixture to stir vigorously for 12–16 hours.

  • Reaction Monitoring (Checkpoint 2):

    • Monitor the reaction via LC-MS.

    • Validation: You should observe the consumption of the starting materials and the emergence of two distinct product peaks with identical m/z values corresponding to the cycloadducts (linear and angular isomers) in an approximately 1:1 ratio.

  • Workup & Extraction:

    • Quench the reaction by pouring the mixture into ice-cold distilled water (20 mL).

    • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 15 mL).

    • Wash the combined organic layers with brine (3 × 10 mL) to remove residual DMF, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Isolation (Checkpoint 3):

    • Purify the crude residue via flash column chromatography on silica gel using a gradient of EtOAc in hexanes.

    • Validation: The linear and angular isomers possess different retention factors ( Rf​ ). The target angular isomer (methyl 2-cyclopropyl-8,9-dihydrofuro[3,2-c]pyrazolo[1,5-a]pyridine-1-carboxylate) will elute as a distinct fraction. Evaporation yields the product as a solid (Expected yield: ~12-15% isolated for the specific angular isomer) [1].

Pharmacokinetic Impact & Quantitative Data

The strategic choice to utilize methyl 3-cyclopropylprop-2-ynoate rather than its phenyl or unbranched alkyl counterparts is driven by the resulting pharmacokinetic profile. As demonstrated in the optimization of melatonin receptor ligands, replacing a phenyl ring with a cyclopropyl group via this exact synthetic route yields profound improvements in metabolic stability and bioavailability [1].

Table 1: Comparative Pharmacokinetic Profile of Phenyl vs. Cyclopropyl Derivatives

Compound VariantR-Group at Position 2In Vitro Hepatic Clearance (Rat Microsomes)Oral Bioavailability (Rat)Blood-Brain Barrier (BBB) Penetration
Lead Compound (4a) Phenyl240 µL/min/mg (Rapidly metabolized)Poor (< 5%)Moderate
Optimized Compound (4d) Cyclopropyl 16 µL/min/mg (Highly stable) 19.7% Excellent (Confirmed at 15 & 30 min)

Data Interpretation: The data clearly validates the causality of the chemical design. The cyclopropyl group drastically reduces the lipophilicity-driven clearance (from 240 down to 16 µL/min/mg), thereby rescuing the oral bioavailability of the scaffold while maintaining the necessary hydrophobicity to cross the blood-brain barrier.

References

  • Title: Synthesis of a Novel Series of Tricyclic Dihydrofuran Derivatives: Discovery of 8,9-Dihydrofuro[3,2-c]pyrazolo[1,5-a]pyridines as Melatonin Receptor (MT1/MT2) Ligands Source: Journal of Medicinal Chemistry, American Chemical Society (ACS) URL: [Link]

Method

Application Note: Step-by-Step Preparation of Methyl 3-Cyclopropylprop-2-ynoate Derivatives

Introduction & Strategic Rationale In modern medicinal chemistry, the incorporation of cyclopropyl groups is a privileged strategy used to restrict molecular conformation, improve metabolic stability, and enhance overall...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In modern medicinal chemistry, the incorporation of cyclopropyl groups is a privileged strategy used to restrict molecular conformation, improve metabolic stability, and enhance overall pharmacokinetic (PK) properties[1]. The alkyne derivative, methyl 3-cyclopropylprop-2-ynoate (CAS 80866-48-4)[2], serves as a highly versatile bifunctional building block. It is prominently featured in the synthesis of complex heterocycles, including tricyclic dihydrofuro-pyrazolopyridines developed as potent MT1/MT2 melatonin receptor ligands[3], as well as in the synthetic pipelines for non-nucleoside reverse transcriptase inhibitors (NNRTIs) such as Efavirenz analogs[4].

This application note details a highly efficient, self-validating protocol for the synthesis of methyl 3-cyclopropylprop-2-ynoate via the direct lithiation of cyclopropylacetylene followed by electrophilic trapping.

Mechanistic Rationale & Causality of Experimental Choices

The synthesis relies on the high acidity of the terminal alkyne proton of cyclopropylacetylene (pKa ~25). The protocol utilizes a strong base, n-butyllithium (n-BuLi), to quantitatively generate lithium cyclopropylacetylide. This nucleophilic species is subsequently trapped by methyl chloroformate[5].

To ensure a self-validating and high-yielding system, several critical experimental parameters must be strictly controlled:

  • Temperature Control (-78 °C): n-BuLi is highly reactive and can degrade tetrahydrofuran (THF) at room temperature via a cycloelimination pathway (yielding ethylene and the lithium enolate of acetaldehyde). Maintaining -78 °C ensures the base selectively deprotonates the alkyne[5]. Furthermore, during the electrophilic quench, cryogenic temperatures prevent the newly formed alkynoate ester from undergoing a secondary nucleophilic attack by unreacted acetylide, which would yield an undesired tertiary alcohol.

  • Electrophile Selection: Methyl chloroformate is chosen over dimethyl carbonate because the acyl chloride equivalent (chloroformate) is significantly more electrophilic. This allows the nucleophilic acyl substitution to proceed rapidly at low temperatures without the need for Lewis acid activation[6].

  • Anhydrous Conditions: Lithium acetylides are highly moisture-sensitive. Even trace amounts of water will prematurely protonate the intermediate, reverting it to the starting material and drastically reducing the yield.

Experimental Workflow

G A Cyclopropylacetylene (Starting Material) B Lithiation n-BuLi / THF -78 °C, 30 min A->B C Lithium Cyclopropylacetylide (Intermediate) B->C D Acylation Methyl Chloroformate -78 °C to 0 °C, 2 h C->D E Crude Alkynoate Mixture D->E F Workup & Purification NH4Cl quench, SiO2 column E->F G Methyl 3-cyclopropylprop-2-ynoate (Pure Product) F->G

Fig 1: Experimental workflow for the synthesis of methyl 3-cyclopropylprop-2-ynoate.

Materials & Reagents

The following table summarizes the quantitative requirements for a standard 10.0 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
Cyclopropylacetylene66.101.0010.0 mmol (661 mg)Starting Material
n-Butyllithium (1.6 M in hexanes)64.061.0510.5 mmol (6.56 mL)Strong Base
Methyl chloroformate94.501.1011.0 mmol (1.04 g)Electrophile
Tetrahydrofuran (THF)72.11-50 mLSolvent (Anhydrous)
Saturated NH₄Cl (aq)--20 mLQuenching Agent

Step-by-Step Protocol

Phase 1: System Preparation

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar under vacuum. Backfill with dry Argon or Nitrogen (repeat this cycle 3 times to ensure a strictly anhydrous environment).

  • Inject 50 mL of anhydrous THF into the flask via a dry syringe.

  • Add cyclopropylacetylene (10.0 mmol, 661 mg) to the stirring THF.

  • Submerge the reaction flask in a dry ice/acetone bath and allow the system to equilibrate to -78 °C for 15 minutes.

Phase 2: Lithiation 5. Slowly add n-BuLi (1.6 M in hexanes, 6.56 mL, 1.05 eq) dropwise via a syringe pump over 10 minutes. Observation: The solution may turn slightly pale yellow or dark brown depending on trace impurities in the alkyne[5]. 6. Stir the mixture at -78 °C for 30 to 45 minutes to ensure the complete formation of the lithium cyclopropylacetylide intermediate.

Phase 3: Electrophilic Trapping 7. In a separate flame-dried vial, dissolve methyl chloroformate (11.0 mmol, 1.04 g) in 5 mL of anhydrous THF. 8. Add the methyl chloroformate solution dropwise to the main reaction mixture at -78 °C over 10 minutes to prevent localized heating. 9. Maintain the reaction at -78 °C for 1 hour, then remove the dry ice bath and allow the mixture to gradually warm to 0 °C over an additional 1 hour[5].

Phase 4: Quenching & Workup 10. Quench the reaction at 0 °C by carefully adding 20 mL of saturated aqueous NH₄Cl solution. Caution: Gas evolution and a mild exotherm will occur as unreacted n-BuLi and lithium acetylide are neutralized. 11. Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 × 20 mL). 12. Wash the combined organic extracts with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Critical Note: Keep the rotary evaporator bath temperature below 30 °C to avoid volatilizing the relatively low-molecular-weight product.

Phase 5: Purification 13. Purify the crude residue via silica gel flash column chromatography using an isocratic or shallow gradient elution of 5% to 10% diethyl ether in petroleum ether[5]. 14. Collect the product fractions and concentrate to yield methyl 3-cyclopropylprop-2-ynoate as a pale yellow oil.

Reaction Monitoring & Analytical Characterization

To validate the success and purity of the synthesis, verify the isolated product using Thin Layer Chromatography (TLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

  • TLC: Rf ≈ 0.6 (10% EtOAc in Hexanes). The spot is UV inactive but stains readily with KMnO₄ (due to the oxidation of the alkyne).

  • ¹H NMR (400 MHz, CDCl₃): The diagnostic signals for methyl 3-cyclopropylprop-2-ynoate are a sharp singlet for the methyl ester and distinct upfield multiplets for the cyclopropyl ring. Expected shifts: δ 3.74 (s, 3H, -OCH₃), 1.35–1.41 (m, 1H, cyclopropyl -CH-), 0.88–0.96 (m, 4H, cyclopropyl -CH₂-)[7].

References

  • cas 80866-48-4|| where to buy Methyl 3-Cyclopropylpropiolate - Chemenu. chemenu.com. 1

  • Methyl 3-Cyclopropylpropiolate | 80866-48-4 - Sigma-Aldrich. sigmaaldrich.com.2

  • Synthesis of a Novel Series of Tricyclic Dihydrofuran Derivatives: Discovery of 8,9-Dihydrofuro[3,2-c]pyrazolo[1,5-a]pyridines as Melatonin Receptor (MT1/MT2) Ligands. acs.org. 3

  • Efavirenz, L-743725((+)-enantiomer), DMP-266, L-741211(racemate), L-743726, Stocrin, Sustiva-药物合成数据库. drugfuture.com.4

  • Supporting Information - Wiley-VCH. wiley-vch.de. 5

  • Electrophilic functionalization of N-substituted vicinal alkynyl(amino)cyclopropanes via selective lithiation. researchgate.net. 6

  • ニッケル触媒を用いるアルキンの位置選択的 シアノ基導入反応の開発 - OPAC. chiba-u.jp. 7

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Methyl 3-Cyclopropylprop-2-ynoate Cross-Coupling

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the cross-coupling of highly functionalized internal alkynes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the cross-coupling of highly functionalized internal alkynes. Methyl 3-cyclopropylprop-2-ynoate (C₇H₈O₂)[1] represents a unique mechanistic challenge: it features a highly reactive, electron-deficient conjugated alkyne adjacent to a strained cyclopropyl ring.

When utilizing this substrate in palladium-catalyzed cross-coupling reactions (such as complex molecule synthesis[2] or hydroarylation), temperature optimization is not merely a matter of reaction rate—it is a delicate balance between overcoming the activation energy of transmetalation and preventing catastrophic catalyst deactivation or substrate degradation.

Below is our definitive troubleshooting guide, validated experimental protocol, and kinetic data designed to help you achieve optimal yields.

Part 1: Troubleshooting Guide & FAQs

Q1: I am running a Pd-catalyzed cross-coupling with methyl 3-cyclopropylprop-2-ynoate at room temperature up to 60 °C, but I am observing zero to very low conversion. Why won't the reaction initiate? Causality & Solution: The activation energy required for the transmetalation or carbometalation step across this specific internal alkyne is significant. Below 65 °C, the catalytic cycle often stalls entirely[3]. To resolve this without relying on destructive high temperatures, you must lower the activation barrier of the oxidative addition and transmetalation steps. We recommend employing electron-rich, sterically demanding ligands (e.g., Buchwald-type biarylphosphines like XPhos, or pyrazole-tethered phosphines)[3][4].

Q2: To force the reaction to completion, I pushed the temperature above 100 °C. My yield plummeted, and the reaction mixture turned black. What happened? Causality & Solution: The black precipitate is "Pd-black," which indicates severe catalyst deactivation and the agglomeration of palladium atoms[3][5]. Elevated temperatures accelerate the dissociation of phosphine ligands from the active Pd(0) species. Furthermore, at temperatures exceeding 100 °C, the strained cyclopropyl ring of your substrate becomes highly susceptible to transition-metal-catalyzed ring-opening or thermal degradation[6]. You must lower the reaction temperature to the optimal thermal window of 80–85 °C[3].

Q3: I am observing a high degree of homocoupled byproducts instead of the desired cross-coupled acrylate. How does temperature influence this side reaction? Causality & Solution: High temperatures exponentially accelerate the oxidative homocoupling of your organometallic partner (e.g., arylboronic acids), particularly if trace oxygen is present in the system[5]. Lowering the temperature to 80 °C and rigorously degassing your solvents via freeze-pump-thaw cycles will suppress this parasitic pathway and restore chemoselectivity[5].

Part 2: Quantitative Data Summary

The following table summarizes the kinetic and thermodynamic trade-offs observed during the optimization of methyl 3-cyclopropylprop-2-ynoate cross-coupling reactions.

Table 1: Effect of Temperature on Reaction Kinetics and Substrate Stability

Temperature RangeCatalyst StateSubstrate / Product IntegrityAverage YieldPrimary Failure Mode
< 65 °C Intact, but inactiveStable< 10%Catalytic cycle stalls at transmetalation[3].
80–85 °C Active Pd(0) complexStable75–85%N/A (Optimal Window)[3].
95–100 °C Partial agglomerationMinor ring-opening40–50%Ligand dissociation; thermal degradation[4].
> 100 °C Complete Pd-blackSignificant degradation< 10%Catalyst death; boronic acid homocoupling[3][5].

Part 3: Self-Validating Experimental Protocol

Temperature-Optimized Pd-Catalyzed Hydroarylation of Methyl 3-cyclopropylprop-2-ynoate

Objective: Synthesize β-aryl-β-cyclopropylacrylate derivatives without inducing cyclopropyl ring-opening or catalyst degradation.

  • Preparation & Reagent Selection: In an oven-dried Schlenk flask, combine the arylboronic acid (1.5 equiv) and Cesium Fluoride (CsF, 3.0 equiv).

    • Causality: CsF is specifically chosen over stronger alkoxide bases (like KOtBu) to prevent unwanted saponification of the methyl ester on the propynoate substrate.

  • Catalyst & Ligand Addition: Add Pd₂(dba)₃ (1 mol%) and an electron-rich ligand such as XPhos or a pyrazole-tethered phosphine (4 mol%).

    • Causality: The bulky, electron-rich ligand lowers the activation barrier for transmetalation, allowing the cross-coupling to proceed efficiently at 80 °C rather than requiring destructive >100 °C heating[3][4].

  • Solvent Introduction & Degassing: Add anhydrous toluene. Perform three rigorous freeze-pump-thaw cycles.

    • Causality: Complete removal of trace oxygen prevents the oxidative homocoupling of the boronic acid, a side reaction that easily outcompetes cross-coupling at elevated temperatures[5].

  • Substrate Addition: Inject methyl 3-cyclopropylprop-2-ynoate (1.0 equiv) under positive argon pressure[1][2].

  • Temperature-Controlled Heating: Submerge the flask in a pre-heated oil bath strictly maintained at 80–85 °C .

    • Causality: This specific thermal window provides exactly enough energy to drive the catalytic cycle while remaining safely below the threshold for Pd-black precipitation and cyclopropyl ring-opening[3][6].

  • Self-Validation Check (2 Hours): Pull a 0.1 mL aliquot under argon. Quench with water, extract with EtOAc, and run TLC/GC-MS.

    • Validation Metric: You must observe the disappearance of the alkyne starting material (m/z 124) and the absence of a black precipitate in the main reaction flask. If the solution is black, a temperature spike occurred, leading to catalyst agglomeration[3].

Part 4: Reaction Optimization Workflow

OptimizationWorkflow Start Methyl 3-cyclopropylprop-2-ynoate Cross-Coupling Setup TempDecision Select Reaction Temperature Start->TempDecision LowTemp T < 65°C Catalytic Cycle Stalls (Low Conversion) TempDecision->LowTemp Too Low OptTemp T = 80–85°C Optimal Carbometalation (High Yield) TempDecision->OptTemp Optimal HighTemp T > 100°C Pd-Black Formation & Ring Degradation TempDecision->HighTemp Too High ActionLow Troubleshooting: Add Electron-Rich Biarylphosphine Ligands LowTemp->ActionLow Fix ActionHigh Troubleshooting: Lower Temp to 80°C & Degas Solvents HighTemp->ActionHigh Fix ActionLow->OptTemp Re-run ActionHigh->OptTemp Re-run

Workflow for temperature optimization in methyl 3-cyclopropylprop-2-ynoate cross-coupling.

References

  • Title: PubChemLite - Methyl 3-cyclopropylprop-2-ynoate (C7H8O2)
  • Title: Synthesis of a Novel Series of Tricyclic Dihydrofuran Derivatives: Discovery of 8,9-Dihydrofuro[3,2-c]pyrazolo[1,5-a]pyridines as Melatonin Receptor (MT1/MT2)
  • Source: nih.
  • Source: core.ac.
  • Title: Temperature effect on coupling reaction.
  • Source: benchchem.

Sources

Optimization

Technical Support Center: Handling Methyl 3-Cyclopropylprop-2-ynoate in Basic Media

Welcome to the Alkynoate Chemistry Support Center. Methyl 3-cyclopropylprop-2-ynoate is a highly versatile but reactive building block used extensively in drug development and organic synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Alkynoate Chemistry Support Center. Methyl 3-cyclopropylprop-2-ynoate is a highly versatile but reactive building block used extensively in drug development and organic synthesis. Its activated α,β-unsaturated alkyne system and ester moiety make it highly susceptible to side reactions in basic environments.

As a Senior Application Scientist, I have designed this guide to help you understand the causality behind these side reactions and provide field-proven, self-validating protocols to mitigate them.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why does my methyl 3-cyclopropylprop-2-ynoate degrade into a highly polar baseline spot on TLC when using NaOH or KOH? A1: You are observing base-catalyzed ester hydrolysis, commonly known as saponification. The hydroxide ion acts as a strong nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate collapses to expel methoxide, irreversibly yielding 3-cyclopropylpropiolic acid[1]. Because the resulting carboxylate salt is negatively charged, it is highly polar and remains at the baseline on normal-phase TLC. Solution: Switch to non-aqueous, non-nucleophilic bases (e.g., NaH, LDA, or strictly anhydrous K₂CO₃) in aprotic solvents.

Q2: I am using an amine base (e.g., diethylamine or triethylamine), but I am losing my alkynoate starting material and seeing a new mass corresponding to an amine adduct. What is happening? A2: You are triggering a spontaneous aza-Michael addition. Alkynoates are excellent Michael acceptors because the electron-withdrawing ester group polarizes the alkyne, making the β-carbon (C3) highly electrophilic[2]. Even with the steric bulk of the cyclopropyl group, primary and secondary amines can rapidly attack the β-carbon to form an enamine or β-amino acrylate derivative[3]. Solution: Use sterically hindered, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

Q3: My reaction mixture turns dark brown and becomes viscous when I add the base at room temperature. How do I prevent this? A3: This indicates base-catalyzed oligomerization or anionic polymerization. Activated alkynes can polymerize when exposed to strong bases at ambient temperatures. Solution: Lower the reaction temperature to -20 °C or 0 °C. The activation energy for polymerization is significantly higher than for simple deprotonation, meaning cooling kinetically freezes out the polymerization pathway while still allowing desired acid-base chemistry to occur.

Part 2: Logical Relationships & Degradation Pathways

G Alkynoate Methyl 3-cyclopropylprop-2-ynoate Hydrolysis Saponification Alkynoate->Hydrolysis Aqueous Base Michael Michael Addition Alkynoate->Michael Amines Polymer Polymerization Alkynoate->Polymer Heat / Base Acid Propiolic Acid Hydrolysis->Acid Mitigation1 Anhydrous Solvent Hydrolysis->Mitigation1 Prevented by Adduct Enamine Adduct Michael->Adduct Mitigation2 Hindered Base Michael->Mitigation2 Prevented by Resin Oligomers Polymer->Resin Mitigation3 Temp < 0 °C Polymer->Mitigation3 Prevented by

Fig 1. Degradation pathways of methyl 3-cyclopropylprop-2-ynoate and mitigation strategies.

Part 3: Quantitative Data Presentation

To optimize your reaction, refer to the following benchmarking data demonstrating the effect of base and solvent selection on alkynoate stability.

Table 1: Stability of Methyl 3-cyclopropylprop-2-ynoate under Various Basic Conditions

Base (1.2 eq)SolventTemp (°C)Time (h)Major Side ReactionAlkynoate Recovery (%)
NaOH (aq)THF/H₂O (1:1)251Saponification< 5%
K₂CO₃MeOH254Transesterification / Michael15%
Et₃NDMF2512Aza-Michael Addition45%
DBUDry MeCN-2012Trace Oligomerization88%
DIPEADry THF-2012None (Stable)> 95%

Part 4: Self-Validating Experimental Protocol

Workflow Step1 1. System Desiccation (KF Titration <10 ppm) Step2 2. Substrate Activation (DIPEA at -20 °C) Step1->Step2 Step3 3. Alkynoate Addition (Syringe Pump 0.5 mL/h) Step2->Step3 Step4 4. In-Process Validation (TLC/LC-MS Check) Step3->Step4 Step4->Step3 Adjust rate if side-products Step5 5. Low-Temp Quench (Sat. NH4Cl at -20 °C) Step4->Step5 If pure

Fig 2. Self-validating experimental workflow for base-mediated alkynoate coupling.

Protocol: Base-Mediated Coupling with Suppressed Side Reactions

Objective: Achieve base-catalyzed coupling/deprotonation of a target nucleophile while preserving the integrity of methyl 3-cyclopropylprop-2-ynoate.

Step 1: System Desiccation

  • Dry Tetrahydrofuran (THF) over sodium/benzophenone or pass through an activated alumina solvent purification system.

  • Self-Validation Checkpoint: Ensure solvent moisture is <10 ppm using Karl Fischer titration before proceeding. Water >50 ppm will initiate rapid ester hydrolysis[1].

Step 2: Nucleophile Activation

  • Charge a flame-dried Schlenk flask with the target substrate (1.0 eq) and dry THF (0.1 M) under an argon atmosphere.

  • Cool the mixture to -20 °C using a dry ice/ethylene glycol bath.

  • Dropwise add DIPEA (1.2 eq).

  • Causality: DIPEA provides sufficient basicity for deprotonation without the nucleophilicity that causes aza-Michael additions on the alkynoate[3].

Step 3: Alkynoate Addition

  • Dilute methyl 3-cyclopropylprop-2-ynoate (1.05 eq) in dry THF (1.0 M).

  • Add the alkynoate solution via syringe pump at a rate of 0.5 mL/h.

  • Causality: Keeping the steady-state concentration of the alkynoate low prevents base-catalyzed homopolymerization.

Step 4: In-Process Validation

  • Self-Validation Checkpoint: 15 minutes after the addition is complete, pull a 10 µL aliquot, quench in pH 7 buffer, and extract with EtOAc. Run TLC against a pure alkynoate standard. The absence of a baseline spot (Rf = 0) confirms hydrolysis is suppressed, and LC-MS can confirm the absence of +DIPEA mass adducts.

Step 5: Quenching and Workup

  • Quench the reaction at -20 °C with saturated aqueous NH₄Cl.

  • Causality: Neutralizing the base before warming the reaction to room temperature prevents ambient-temperature Michael additions during the workup phase[2].

  • Extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.

Part 5: References

  • [2] Title: 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones | Source: libretexts.org | URL: 2

  • [1] Title: Ester Hydrolysis: Acid and Base-Catalyzed Mechanism | Source: chemistrysteps.com | URL: 1

  • [3] Title: Propiolated Castor Oil: A Novel and Highly Versatile Bio-Based Platform for Extremely Fast, Catalyst-, and Solvent-Free Amino-yne Click Reactions | Source: acs.org | URL: 3

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry fragmentation pattern validation for methyl 3-cyclopropylprop-2-ynoate

High-Resolution GC-QTOF vs. Nominal Mass GC-SQ: Fragmentation Pattern Validation for Methyl 3-cyclopropylprop-2-ynoate As a Senior Application Scientist, I frequently encounter small, highly strained molecules that chall...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution GC-QTOF vs. Nominal Mass GC-SQ: Fragmentation Pattern Validation for Methyl 3-cyclopropylprop-2-ynoate

As a Senior Application Scientist, I frequently encounter small, highly strained molecules that challenge standard analytical workflows. Methyl 3-cyclopropylprop-2-ynoate ( C7​H8​O2​ , exact mass 124.0524 Da) is a prime example[1]. Featuring a cyclopropyl ring conjugated to an alkyne and an ester moiety, this compound is highly labile under standard 70 eV Electron Ionization (EI).

Validating its fragmentation pattern is critical for drug development intermediates and metabolomics. This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) GC-QTOF platforms against traditional Single Quadrupole (GC-SQ) systems, demonstrating why HRAM is essential for unambiguous structural elucidation and how to build a self-validating analytical protocol.

The Mechanistic Fragmentation Pathway

Before comparing instrument performance, we must understand the causality behind the molecule's fragmentation. Under standard EI conditions, the excess internal energy imparted to methyl 3-cyclopropylprop-2-ynoate drives specific, thermodynamically favorable cleavage pathways[2]:

  • α -Cleavage (Loss of Methoxy): The molecular ion ( [M]+∙ , m/z 124.0524) readily ejects a methoxy radical ( ∙OCH3​ , 31.0184 Da). This forms a highly stabilized acylium cation at m/z 93.0335 ( [C6​H5​O]+ ).

  • Rearrangement & CO Loss: The acylium ion rapidly ejects neutral carbon monoxide (CO, 27.9949 Da). The driving force here is profound: it allows the highly strained linear alkyne-cyclopropyl system to rearrange into the exceptionally stable, aromatic cyclopentadienyl cation at m/z 65.0386 ( [C5​H5​]+ ).

  • Ring Contraction: The cyclopentadienyl cation can further lose acetylene ( C2​H2​ ) to form the cyclopropenyl cation at m/z 39.0230 ( [C3​H3​]+ ), another stable aromatic system.

Fragmentation M Methyl 3-cyclopropylprop-2-ynoate [M]⁺˙ m/z 124.0524 C7H8O2 F93 Acylium Cation [C6H5O]⁺ m/z 93.0335 Loss of •OCH3 M->F93 α-cleavage (-31.0184 Da) F109 [M - CH3]⁺ m/z 109.0284 Loss of •CH3 M->F109 Alkyl cleavage (-15.0235 Da) F65 Cyclopentadienyl Cation [C5H5]⁺ m/z 65.0386 Loss of CO F93->F65 Rearrangement (-27.9949 Da) F39 Cyclopropenyl Cation [C3H3]⁺ m/z 39.0230 Loss of C2H2 F65->F39 Ring contraction (-26.0157 Da)

EI-MS fragmentation of methyl 3-cyclopropylprop-2-ynoate yielding stable aromatic cations.

Objective Performance Comparison: GC-QTOF vs. GC-SQ

When analyzing this fragmentation pattern, standard GC-SQ systems (nominal mass) often fall short. They record integer masses (m/z 124, 93, 65), which are highly susceptible to isobaric interferences in complex biological or environmental matrices. For instance, a nominal m/z 65 could be mistakenly attributed to [C4​H9​]+ or other fragments.

Modern GC-QTOF systems (such as the Agilent 7250) resolve this by providing sub-2 ppm mass accuracy and high resolving power[3]. Furthermore, their Low-Energy EI capability is a critical feature for preserving the fragile [M]+∙ ion, which is often completely destroyed in 70 eV SQ spectra[4].

Analytical FeatureHigh-Resolution GC-QTOF (e.g., Agilent 7250)Nominal Mass GC-SQ (Standard Single Quad)Impact on Validation & Structural Elucidation
Mass Accuracy < 2 ppm± 0.5 DaQ-TOF eliminates isobaric false positives by confirming exact elemental formulas.
Resolving Power > 25,000 (FWHM)Unit ResolutionQ-TOF easily separates co-eluting matrix interferences from target analytes.
Ionization Energy Dual (70 eV standard & 15 eV low-energy)Fixed (70 eV)15 eV preserves the fragile [M]+∙ molecular ion for absolute mass confirmation.
Isotopic Fidelity High (confirms exact elemental composition)Low to ModerateQ-TOF verifies the exact number of carbon/oxygen atoms in each fragment.
Pathway Mapping Confirms exact fragment formulas (e.g., C5​H5+​ )Ambiguous (m/z 65 could be multiple formulas)Crucial for mapping complex rearrangement pathways like cyclization.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute scientific integrity, the following protocol utilizes a dual-energy acquisition strategy on a GC-QTOF system. This operates as a self-validating system: the 70 eV acquisition generates the deep fragmentation required for structural mapping, while the interleaved 15 eV acquisition independently validates the intact precursor mass, eliminating the need for orthogonal chemical ionization (CI) experiments[5].

Step-by-Step Workflow

Step 1: Sample Preparation

  • Dilute the methyl 3-cyclopropylprop-2-ynoate standard to 10 μ g/mL in GC-grade hexane.

  • Causality: Hexane is chosen as a non-polar, highly volatile solvent that will elute well before our target analyte, preventing source saturation.

Step 2: Chromatographic Separation

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 μ m).

  • Injection: 1 μ L, Split ratio 10:1, Inlet temperature 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 50°C (hold 1 min), ramp at 20°C/min to 250°C.

Step 3: Dual-Energy Ionization Configuration

  • 70 eV Scan: Set the source to standard 70 eV. Why? To impart enough internal energy to drive the α -cleavage and subsequent CO loss, generating the thermodynamically stable [C6​H5​O]+ and [C5​H5​]+ fragments for library matching[6].

  • 15 eV Scan: Set the source to low-energy 15 eV. Why? The cyclopropyl-alkyne conjugation makes the molecular ion highly susceptible to rapid dissociation. Lowering the electron energy reduces the internal energy imparted to the molecule, preventing complete fragmentation and yielding a robust [M]+∙ peak at exactly m/z 124.0524[3].

Step 4: Data Acquisition & Processing

  • Set the Q-TOF to acquire from m/z 20 to 300 at an acquisition rate of 5 Hz.

  • Extract ion chromatograms (EICs) using a narrow 5 ppm mass window.

  • Calculate the mass error ( Δ ppm) for m/z 124.0524, 93.0335, and 65.0386 to validate the empirical formula of each fragment. A mass error of < 2 ppm confirms the proposed fragmentation pathway.

Conclusion

For highly strained, labile molecules like methyl 3-cyclopropylprop-2-ynoate, relying on standard nominal mass GC-SQ systems introduces unacceptable ambiguity, often missing the molecular ion entirely. High-resolution GC-QTOF platforms not only deliver the exact mass required to confirm complex rearrangement pathways (like the formation of the aromatic cyclopentadienyl cation) but also offer low-energy EI to self-validate the molecular mass in a single, streamlined workflow.

Sources

Comparative

Benchmarking Methyl 3-Cyclopropylprop-2-ynoate Against Unactivated Cyclopropylalkynes: A Comprehensive Guide

Introduction The cyclopropyl group is a privileged motif in medicinal chemistry, highly valued for imparting metabolic stability, reducing lipophilicity, and locking molecules into rigid, bioactive conformations. When fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The cyclopropyl group is a privileged motif in medicinal chemistry, highly valued for imparting metabolic stability, reducing lipophilicity, and locking molecules into rigid, bioactive conformations. When fused with an alkyne, the resulting cyclopropylalkynes become powerful synthetic precursors. However, the reactivity of these precursors is entirely dictated by their electronic environment.

This guide benchmarks methyl 3-cyclopropylprop-2-ynoate —an activated, internal alkyne featuring an electron-withdrawing ester—against cyclopropylacetylene , the prototypical unactivated, terminal alkyne. By understanding the causality behind their divergent reactivities, researchers can precision-engineer complex heterocycles, ranging from DNA-encoded libraries to targeted receptor ligands.

Mechanistic Causality: Electronic Profiles and Reactivity

The fundamental difference between these two building blocks lies in their molecular orbital landscapes and steric accessibility.

  • Methyl 3-cyclopropylprop-2-ynoate (Activated System): The conjugation of the alkyne with the methyl ester creates a strong push-pull electronic system. The ester significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne. This electrophilic activation makes it a highly potent Michael acceptor and an excellent dienophile/dipolarophile for inverse-electron-demand cycloadditions. It is frequently utilized to construct complex 1 and other advanced pharmacophores[1].

  • Cyclopropylacetylene (Unactivated System): Lacking an electron-withdrawing group, this terminal alkyne is relatively electron-rich. Its reactivity is governed by the acidity of its terminal proton (pKa ~25). Deprotonation allows for the facile formation of metal acetylides (e.g., copper or palladium intermediates). Consequently, it is the gold standard for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in the 2[2] and 3[3].

Furthermore, both substrates undergo unique gold-catalyzed oxidative ring expansions. The highly strained cyclopropyl ring, when activated by a pi-acidic Au(I) catalyst, opens to form cyclobutene or ketone derivatives. The presence of the ester in methyl 3-cyclopropylprop-2-ynoate heavily influences the regioselectivity of this expansion compared to the4[4].

Reactivity A Cyclopropylalkynes B Methyl 3-cyclopropylprop-2-ynoate (Activated, Internal) A->B EWG Addition C Cyclopropylacetylene (Unactivated, Terminal) A->C Terminal H D RuAAC / Thermal[3+2] 1,4,5-Trisubstituted Triazoles B->D Azides E Conjugate Additions Michael Adducts B->E Nucleophiles H Gold-Catalyzed Ring Expansion Cyclobutene / Ketone Derivatives B->H Au(I) + Oxidant F CuAAC (Click Chemistry) 1,4-Disubstituted Triazoles C->F Azides + Cu(I) G Sonogashira Coupling Internal Alkynes C->G Aryl Halides + Pd/Cu C->H Au(I) + Oxidant

Divergent reactivity pathways of activated vs. unactivated cyclopropylalkynes.

Quantitative Benchmarking: Performance & Scope

The table below summarizes the comparative performance and quantitative expectations when deploying these two distinct cyclopropylalkynes in synthetic workflows.

ParameterMethyl 3-cyclopropylprop-2-ynoateCyclopropylacetylene
Alkyne Class Internal, Activated (Conjugated Ester)Terminal, Unactivated
Electronic Profile Electrophilic (Low LUMO)Nucleophilic (via Metal Acetylide)
Primary Cycloaddition RuAAC / Thermal [3+2]CuAAC (Click Chemistry)
Triazole Regioselectivity 1,4,5-Trisubstituted1,4-Disubstituted
Typical Cycloaddition Yield 70–85% (Substrate dependent)>90% (Highly efficient in flow)
Cross-Coupling Profile Direct Conjugate (Michael) AdditionsSonogashira (Pd/Cu catalyzed)
Gold Catalysis Pathway Regioselective ring expansion dictated by EWGRing expansion to cyclobutenes/ketones
Homocoupling Risk Negligible (No terminal proton)Moderate (Glaser coupling if O₂ is present)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes the mechanistic causality behind the action and an in-process validation checkpoint to confirm systemic integrity before proceeding.

Workflow S1 1. Substrate Preparation S2 2. Catalyst Loading S1->S2 S3 3. Reaction Incubation S2->S3 S4 4. In-Process Validation S3->S4 S5 5. Isolation & Characterization S4->S5

Standardized self-validating experimental workflow for cyclopropylalkyne functionalization.

Protocol A: Synthesis of 1,4,5-Trisubstituted Triazoles via RuAAC (Using Methyl 3-cyclopropylprop-2-ynoate)

Objective: Exploit the activated internal alkyne to synthesize highly functionalized triazoles without relying on copper catalysis.

  • Reagent Assembly: Dissolve the organic azide (1.0 eq) and methyl 3-cyclopropylprop-2-ynoate (1.2 eq) in anhydrous 1,4-dioxane.

    • Causality: The slight excess of the propiolate drives the reaction to completion. Dioxane provides the necessary boiling point and solubility profile for ruthenium catalysis.

  • Catalyst Loading & Degassing: Add 5 mol% Cp*RuCl(PPh3)2. Immediately degas the mixture using three freeze-pump-thaw cycles.

    • Causality: Ru(II) catalysts are highly sensitive to oxidation. Removing dissolved oxygen prevents catalyst deactivation and unwanted side reactions.

  • Thermal Incubation: Stir the sealed reaction at 60 °C for 12 hours.

    • Causality: The lower LUMO of the propiolate allows the reaction to proceed at moderate temperatures compared to unactivated internal alkynes.

  • Self-Validation Checkpoint: Spot the mixture on a TLC plate (Hexane/EtOAc 7:3).

    • Validation: The starting propiolate will be visible under short-wave UV (254 nm) due to conjugation. Successful conversion is validated by the disappearance of this high-Rf spot and the appearance of a new, highly UV-active lower-Rf spot (the fully conjugated triazole). LC-MS must confirm the[M+H]+ mass of the 1,4,5-trisubstituted adduct.

Protocol B: Continuous-Flow CuAAC (Using Cyclopropylacetylene)

Objective: Rapid, scaleable synthesis of 1,4-disubstituted triazoles utilizing 3[3].

  • Precursor Solutions: Prepare Solution A: Azide (1.0 eq) and cyclopropylacetylene (1.2 eq) in THF. Prepare Solution B: CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%) in H₂O.

    • Causality: Segregating the catalyst from the alkyne until the mixing zone prevents premature Glaser homocoupling of the terminal alkyne.

  • In-Situ Reduction: Pump Solution B through an ultrasonic mixing T-junction.

    • Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ.

  • Microreactor Flow: Merge Solution A and B into a microfluidic flow reactor with a residence time of 10 minutes at 25 °C.

    • Causality: The terminal alkyne rapidly forms a copper acetylide, accelerating the cycloaddition kinetics exponentially compared to batch processes.

  • Self-Validation Checkpoint: Monitor the effluent color.

    • Validation: The aqueous catalyst stream should transition from blue (Cu²⁺) to pale yellow/colorless (Cu⁺) upon mixing with ascorbate. If the effluent turns green or blue, the system has been exposed to oxygen, indicating catalyst oxidation and a high probability of failed conversion.

References

  • Title: Gold-Catalyzed Conversion of Highly Strained Compounds Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Development of an On-DNA Platform Molecule Bearing a Diazidestructure and Its Application to DEL Synthesis Source: PMC (NIH.gov) URL: [Link]

  • Title: Synthesis of a Novel Series of Tricyclic Dihydrofuran Derivatives: Discovery of 8,9-Dihydrofuro[3,2-c]pyrazolo[1,5-a]pyridines as Melatonin Receptor (MT1/MT2) Ligands Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Continuous flow-ultrasonic synergy in click reactions for the synthesis of novel 1,2,3-triazolyl appended 4,5-unsaturated L-ascorbic acid derivatives Source: RSC Advances (RSC Publishing) URL: [Link]

Sources

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-cyclopropylprop-2-ynoate
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Methyl 3-cyclopropylprop-2-ynoate
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